2-Isobutyl-3-methoxy-d3-pyrazine
Description
2-Isobutyl-3-methoxy-d3-pyrazine is a deuterated form of 2-isobutyl-3-methoxypyrazine (B1223183), a naturally occurring aroma compound. medchemexpress.com The introduction of deuterium (B1214612), a stable isotope of hydrogen, makes this compound a valuable tool in various fields of advanced chemical research. medchemexpress.comyoutube.com
Properties
CAS No. |
588732-63-2 |
|---|---|
Molecular Formula |
C9H11D3N2O |
Molecular Weight |
169.24 |
Purity |
95% min. |
Synonyms |
2-Isobutyl-3-methoxy-d3-pyrazine |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of 2 Isobutyl 3 Methoxy D3 Pyrazine
Methodologies for Deuterium (B1214612) Incorporation into the Methoxyl Group
The introduction of three deuterium atoms specifically into the methoxyl group of 2-isobutyl-3-methoxypyrazine (B1223183) is a targeted synthetic process. The most common and efficient method involves the methylation of a precursor molecule using a deuterated reagent. researchgate.net
The general synthetic pathway commences with the condensation of L-leucinamide hydrochloride and glyoxal (B1671930) under alkaline conditions to form the precursor, 3-isobutyl-1H-pyrazin-2-one. dur.ac.ukchemicalbook.com This intermediate exists in tautomeric equilibrium with 2-isobutyl-3-hydroxypyrazine.
The critical deuterium labeling step is achieved through the O-methylation of the 2-isobutyl-3-hydroxypyrazine precursor. Instead of a standard methylating agent, a deuterated equivalent, typically trideuteroiodomethane (CD₃I), is used. researchgate.net This reaction, often carried out in the presence of a base, substitutes the hydroxyl proton with a trideuteromethyl (-OCD₃) group, yielding the final product, 2-isobutyl-3-methoxy-d3-pyrazine. researchgate.netdur.ac.uk This specific use of a deuterated reagent ensures the precise and exclusive incorporation of deuterium at the methoxyl position.
Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment
Verifying the isotopic purity of this compound is essential to confirm the success of the deuteration and to ensure its reliability as an internal standard. This assessment is primarily accomplished using a combination of chromatographic separation and mass spectrometric detection. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) coupled with liquid or gas chromatography is the cornerstone for this analysis. nih.govrsc.org
Electrospray Ionization (ESI)-HRMS and Ultra-Performance Liquid Chromatography (UPLC)-HRMS: These techniques are highly effective for determining the isotopic purity of deuterium-labeled compounds. nih.gov They offer several advantages, including rapidity, high sensitivity, and minimal sample consumption. nih.govnist.gov By analyzing the relative abundance of the H/D isotopologue ions (ions with varying numbers of deuterium atoms), a precise calculation of isotopic purity can be achieved. nih.gov For this compound, the mass spectrometer would be tuned to detect the molecular ion [M+H]⁺ and its corresponding isotopologues.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile compounds like pyrazines. mdpi.com It separates the compound from any potential impurities before it enters the mass spectrometer, which then provides data on the mass-to-charge ratio, confirming the incorporation of deuterium. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool used to confirm the structural integrity of the synthesized molecule and the position of the deuterium label. researchgate.netrsc.org While ¹H NMR would show the absence of a signal for the methoxy (B1213986) protons, ²H (Deuterium) NMR can be used to directly observe the resonance of the deuterium nuclei, confirming their presence and location within the molecule. nih.govresearchgate.net
The combination of these techniques provides a comprehensive evaluation of the compound, confirming its chemical structure and quantifying the percentage of deuterium incorporation, often referred to as "atom % D". sigmaaldrich.com
Table 1: Analytical Techniques for Isotopic Purity Assessment
| Technique | Information Provided | Key Advantages |
|---|---|---|
| UPLC-HRMS | Precise isotopic enrichment, relative abundance of isotopologues. nih.gov | Rapid, highly sensitive, low sample consumption. nih.gov |
| GC-MS | Separation from impurities, confirmation of mass shift due to deuteration. mdpi.com | Excellent for volatile compounds, established method for pyrazines. mdpi.com |
| NMR Spectroscopy | Confirmation of deuterium position, structural integrity. researchgate.netrsc.org | Unambiguous structural information, direct detection of deuterium. nih.gov |
Characterization of Deuterated Isotopologues and Mass Fragmentation Patterns
The introduction of three deuterium atoms into the methoxy group of 2-isobutyl-3-methoxypyrazine results in a predictable mass shift and a characteristic fragmentation pattern in mass spectrometry. The molecular weight of the deuterated compound is 169.24 g/mol , compared to 166.22 g/mol for its non-deuterated analog. lgcstandards.comchemspider.com
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, producing a unique fingerprint. For the non-deuterated 2-isobutyl-3-methoxypyrazine, the mass spectrum shows a molecular ion peak (M⁺) at m/z 166. nist.govmdpi.com Key fragment ions are observed at m/z 151, resulting from the loss of a methyl group (•CH₃) from the isobutyl side chain, and at m/z 124, which arises from a McLafferty rearrangement involving the loss of propene (C₃H₆). mdpi.com
For this compound, the entire mass spectrum is shifted.
Molecular Ion: The molecular ion peak [M]⁺ is observed at m/z 169. lgcstandards.com
Fragmentation: The fragmentation pattern mirrors that of the unlabeled compound, but the masses of fragments containing the trideuteromethoxy group are increased by three mass units.
The loss of the isobutyl group (•C₄H₉) would result in a fragment at m/z 112 (169 - 57).
The loss of the trideuteromethoxy group (•OCD₃) would lead to a fragment at m/z 136 (169 - 34).
The characteristic McLafferty rearrangement, which does not involve the methoxy group, would still produce a fragment at m/z 124, but the complementary radical cation containing the deuterated moiety would be observed at m/z 45.
The analysis of these isotopologues and their fragmentation is critical for confirming the identity and purity of the labeled standard and for its use in quantitative studies, where specific fragment ions are monitored. nih.gov
Table 2: Comparison of Key Mass Fragments
| Fragmentation Event | m/z for 2-Isobutyl-3-methoxypyrazine | m/z for this compound | Mass Shift (Da) |
|---|---|---|---|
| Molecular Ion [M]⁺ | 166 nist.gov | 169 lgcstandards.com | +3 |
| Loss of •CH₃ from isobutyl | 151 mdpi.com | 154 | +3 |
| McLafferty Rearrangement (loss of C₃H₆) | 124 mdpi.com | 124 | 0 |
| Loss of •OCH₃ / •OCD₃ | 135 | 135 | 0 |
Table 3: List of Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| This compound | 2-(2-methylpropyl)-3-(trideuteriomethoxy)pyrazine lgcstandards.com |
| 2-Isobutyl-3-methoxypyrazine | 2-Methoxy-3-(2-methylpropyl)pyrazine, IBMP nist.govnih.gov |
| 3-Isobutyl-1H-pyrazin-2-one | 2-Isobutyl-3-hydroxypyrazine |
| Trideuteroiodomethane | Deuterated methyl iodide |
| L-leucinamide hydrochloride |
Advanced Analytical Methodologies Employing 2 Isobutyl 3 Methoxy D3 Pyrazine As an Internal Standard
Principles and Applications of Stable Isotope Dilution Assay (SIDA)
Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the target analyte to a sample. nih.gov By measuring the ratio of the native analyte to the labeled standard, SIDA provides highly accurate and precise quantification, largely independent of sample matrix effects and variations in extraction recovery. nih.gov
The fundamental principle of SIDA lies in the use of an internal standard that is chemically identical to the analyte but has a different mass due to isotopic enrichment. nih.gov When 2-Isobutyl-3-methoxy-d3-pyrazine is added to a sample, it equilibrates with the endogenous 2-isobutyl-3-methoxypyrazine (B1223183). Any subsequent losses during sample workup or analysis will affect both the analyte and the internal standard to the same extent. nih.gov
The quantification is based on the following relationship:
Analyte Concentration = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)
A critical assumption is that the response factor—the ratio of the mass spectrometer's response to the analyte versus the internal standard—is constant across the concentration range of interest. This is typically established by creating a calibration curve using standards containing known concentrations of both the native analyte and the labeled internal standard. lcms.cz The use of a stable isotope-labeled standard like d3-IBMP is preferred over structural analogues because it co-elutes with the analyte, experiencing the same ionization effects in the mass spectrometer's source, which is a major source of variability in complex matrices. nih.govnih.gov For robust quantification, a mass difference of at least three atomic mass units between the analyte and the labeled standard is recommended to avoid isotopic overlap. avantiresearch.com
The versatility of SIDA allows for its adaptation to a wide variety of complex sample matrices, such as wine, grapes, and other food products, where methoxypyrazines are important aroma compounds. nih.govresearchgate.netresearchgate.net The primary challenge in these matrices is the presence of numerous other volatile and non-volatile compounds that can interfere with the analysis.
In wine analysis, for instance, matrix components like ethanol (B145695) and phenols can significantly impact the efficiency of extraction methods. Research has shown that optimizing parameters such as sample pH and dilution can enhance the performance of SIDA. For example, one study found that the best results for methoxypyrazine analysis in wine were obtained at a pH of approximately 6 with a wine dilution factor of 1:2.5, which corresponds to an ethanol concentration of about 5% (v/v). researchgate.net This adjustment minimizes matrix effects and improves the accuracy of the SIDA method.
Another study focusing on red wines and grapes from Bordeaux successfully applied a SIDA method to monitor the levels of 2-isobutyl-3-methoxypyrazine throughout the maturation process, demonstrating the method's robustness for tracking analyte concentration changes over time in a complex agricultural product. nih.govresearchgate.net These adaptations highlight the importance of matrix-specific method development to ensure the reliability of SIDA for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Based Approaches
Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like methoxypyrazines. nih.govopenagrar.de The integration of this compound as an internal standard within various GC-MS methodologies significantly enhances quantitative accuracy.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile analytes from a sample's headspace before GC-MS analysis. researchgate.net The optimization of HS-SPME parameters is critical for achieving high sensitivity and reproducibility.
Key parameters that are typically optimized include:
SPME Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the target analytes. For methoxypyrazines, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. researchgate.net
Extraction Temperature and Time: Higher temperatures can increase the volatility of analytes but may also lead to the degradation of thermally labile compounds or affect the sample matrix. Extraction time needs to be sufficient to allow for equilibrium or near-equilibrium between the sample headspace and the fiber coating. nih.govresearchgate.net
Sample Matrix Modifications: The addition of salt (salting out) or adjustment of pH can alter the partitioning of analytes from the sample matrix into the headspace, thereby improving extraction efficiency. researchgate.net
A study on wine analysis established a robust HS-SPME-GC-MS method using d3-IBMP and other deuterated analogues. researchgate.net The method achieved low limits of detection (<0.5 ng L⁻¹ in juice and 1-2 ng L⁻¹ in wine) and excellent recovery efficiencies (99-102%). researchgate.net
Table 1: Optimized HS-SPME Conditions for Methoxypyrazine Analysis in Wine
| Parameter | Optimized Value |
| SPME Fiber | DVB/CAR/PDMS |
| Sample pH | ~6 |
| Wine Dilution | 1:2.5 (v/v) |
| Final Ethanol % | ~5% |
| Extraction Time | 35 minutes |
| Extraction Temp. | 30°C |
| Equilibrium Time | 15 minutes |
This table presents a compilation of optimized parameters from various studies for the analysis of methoxypyrazines in wine using HS-SPME. researchgate.netresearchgate.net
In highly complex matrices like wine, one-dimensional GC-MS may not provide sufficient chromatographic resolution, leading to co-elution of matrix components with the target analytes. mdpi.com This can interfere with accurate quantification. Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) addresses this challenge by using two or more chromatographic columns with different stationary phases. nih.gov
In a typical heart-cutting MDGC-MS setup, a specific portion (the "heart-cut") of the effluent from the first column containing the analytes of interest is selectively transferred to a second column for further separation. mdpi.com This technique significantly enhances peak capacity and resolution.
A method was developed using HS-SPME coupled with heart-cutting MDGC-MS for the quantification of three common methoxypyrazines in wine, using d3-IBMP as an internal standard. mdpi.com This approach allowed for quantification at the picogram per liter level while successfully resolving co-eluting compounds that could have otherwise led to artificially inflated results. mdpi.com The use of d3-IBMP was essential for correcting any analyte loss during the complex transfer process between the two GC columns. mdpi.com
Table 2: Retention Times of Methoxypyrazines in an MDGC-MS System
| Compound | 1st Dimension Retention Time (min) | 2nd Dimension Retention Time (min) |
| d3-IPMP | 31.08 | 43.69 |
| IPMP | 31.14 | 43.78 |
| SBMP | 35.66 | 47.74 |
| d3-IBMP | 37.14 | 48.29 |
| IBMP | 37.20 | 48.38 |
Data sourced from a study on the analysis of methoxypyrazines in wine using MDGC-MS, demonstrating the separation of the analytes and their deuterated internal standards. mdpi.com
The choice of mass spectrometer and its operating mode can further enhance the sensitivity and selectivity of the analysis. Ion Trap Mass Spectrometry (ITMS) is a type of mass analyzer that traps ions in a small volume, which can improve sensitivity. rapiscansystems.comnetcoinc.net
Selective Ion Monitoring (SIM) is a data acquisition mode in which the mass spectrometer is set to detect only a few specific mass-to-charge ratios (m/z) corresponding to the analyte and internal standard, rather than scanning the entire mass range. wikipedia.org This dramatically increases the dwell time on the ions of interest, leading to a significant improvement in the signal-to-noise ratio and, consequently, lower detection limits. wikipedia.org
For the analysis of 2-isobutyl-3-methoxypyrazine using d3-IBMP, the SIM mode would be set to monitor the characteristic ions of both the native compound and its deuterated analogue. For example, specific quantifier and qualifier ions for IBMP and d3-IBMP would be selected to ensure both accurate quantification and confident identification. This targeted approach is particularly effective for trace-level analysis in complex samples, where it minimizes interferences from the matrix. researchgate.netmdpi.com
Method Validation and Performance Metrics
The validation of an analytical method is crucial to ensure the reliability and reproducibility of the results. When employing this compound as an internal standard, several key performance metrics are evaluated to establish the method's suitability for its intended purpose. These metrics include linearity, limits of detection and quantitation, precision, accuracy, and the management of matrix effects.
Assessment of Linearity and Dynamic Range
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. A wide linear dynamic range is desirable as it allows for the quantification of the analyte over a broad range of concentrations without the need for sample dilution. In the analysis of 2-isobutyl-3-methoxypyrazine, linearity is typically assessed by preparing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard, this compound.
A study on the key aroma compounds in Marselan wine demonstrated excellent linearity for the quantification of 2-isobutyl-3-methoxypyrazine using its deuterated analogue as an internal standard. The calibration curve was constructed by plotting the relative area of the compound (area of compound/area of internal standard) against the respective compound concentration. The method exhibited a high degree of linearity with a coefficient of determination (R²) of 0.999 over a concentration range of 0.005–5 µg/L.
Table 1: Linearity Data for 2-Isobutyl-3-methoxypyrazine in Marselan Wine
| Compound | Linear Range (µg/L) | Regression Equation | R² |
| 2-Isobutyl-3-methoxypyrazine | 0.005–5 | y = 1.2589x + 0.0084 | 0.999 |
Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantitation (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. These parameters are critical for methods designed to measure trace-level compounds like 2-isobutyl-3-methoxypyrazine.
The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response. A common approach is to define the LOD as the concentration at which the S/N is 3:1, and the LOQ as the concentration where the S/N is 10:1.
In the aforementioned study on Marselan wine, the LOD and LOQ for 2-isobutyl-3-methoxypyrazine were determined using this signal-to-noise approach. The use of this compound as an internal standard contributes to the reliability of these measurements by compensating for variations in sample injection and ionization efficiency.
Table 2: LOD and LOQ for 2-Isobutyl-3-methoxypyrazine in Marselan Wine
| Compound | LOD (µg/L) | LOQ (µg/L) |
| 2-Isobutyl-3-methoxypyrazine | 0.001 | 0.003 |
Evaluation of Precision, Accuracy, and Recovery Rates
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the true value and the value found. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the added analyte that is detected is calculated.
The use of this compound as an internal standard is particularly beneficial for improving precision and accuracy. Because the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during sample preparation and variations in instrumental response, thereby providing effective normalization.
A study on the analysis of 3-alkyl-2-methoxypyrazines in wine using a stable isotope dilution assay reported good precision and recovery. For 2-isobutyl-3-methoxypyrazine (IBMP), the relative standard deviations (RSDs) of replicate samples were between 5.6% and 7% at a concentration of 5 ng/L, and less than 5% for samples at 15 and 30 ng/L. The recovery efficiencies for spiked wine samples were excellent, ranging from 99% to 102%.
Table 3: Precision and Recovery of 2-Isobutyl-3-methoxypyrazine in Wine
| Analyte | Concentration (ng/L) | RSD (%) | Recovery (%) |
| IBMP | 5 | 5.6-7 | 99-102 |
| IBMP | 15 | <5 | 99-102 |
| IBMP | 30 | <5 | 99-102 |
Strategies for Mitigating Matrix Effects and Interferences
Matrix effects occur when components of the sample matrix other than the analyte of interest alter the response of the analytical instrument to the analyte. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. Food and beverage matrices are notoriously complex and prone to causing significant matrix effects, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
The use of a stable isotope-labeled internal standard like this compound is a primary and highly effective strategy for mitigating matrix effects. The underlying principle is that the internal standard co-elutes with the analyte and is affected by the matrix in the same way, thus the ratio of their signals remains constant, leading to accurate quantification.
However, even with the use of an isotopically labeled internal standard, matrix effects may not be completely eliminated. Several additional strategies can be employed to further minimize their impact:
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample being analyzed. This helps to ensure that the calibration standards experience the same matrix effects as the samples, leading to more accurate quantification.
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal. However, this approach is limited by the method's sensitivity and the concentration of the analyte in the original sample.
Advanced Sample Preparation: Employing more rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or solid-phase microextraction (SPME), can selectively isolate the analyte and remove a significant portion of the interfering matrix components before instrumental analysis.
Instrumental Optimization: Modifying chromatographic conditions to achieve better separation of the analyte from interfering compounds can also help to reduce matrix effects. In mass spectrometry, the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can enhance selectivity and reduce the impact of co-eluting interferences.
By combining the use of this compound as an internal standard with these additional strategies, analysts can develop robust and reliable methods for the accurate quantification of 2-isobutyl-3-methoxypyrazine in a wide variety of complex matrices.
Applications of 2 Isobutyl 3 Methoxy D3 Pyrazine in Quantitative Research Studies
Applications in Viticulture and Enology
The characteristic "green" or "bell pepper" aroma of some wines, particularly those from Bordeaux varieties like Cabernet Sauvignon and Sauvignon Blanc, is largely attributed to 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP). nih.govgravitywinehouse.com Understanding and managing the concentration of this compound is a key focus in viticulture and enology. The use of its deuterated counterpart, 2-isobutyl-3-methoxy-d3-pyrazine, is instrumental in achieving accurate quantification.
Quantification of 2-Isobutyl-3-methoxypyrazine in Grape Berries and Wine
A stable isotope dilution assay utilizing this compound as an internal standard is a widely adopted method for the quantitative analysis of IBMP in grapes and wine. nih.govopenagrar.de This technique offers high precision and accuracy, with detection limits often below the olfactory threshold of IBMP. openagrar.de
Research has employed this methodology to determine IBMP concentrations in various grape varieties and vintages. For instance, a study on red wines from the Bordeaux region found that Cabernet Sauvignon wines had mean IBMP concentrations of 12 ng/L and 13 ng/L for the 1996 and 1995 vintages, respectively, which is at or above its odor threshold. nih.gov In contrast, Merlot wines from the same vintages showed lower mean concentrations of 8 ng/L and 4 ng/L. nih.gov The use of the deuterated standard ensures that variations in extraction efficiency and instrumental response are accounted for, leading to reliable data.
The distribution of IBMP within the grape bunch has also been investigated. Studies have shown that regardless of ripeness, IBMP is predominantly found in the stems, followed by the skins and seeds, with very little in the flesh. ajevonline.org During ripening, the proportion of IBMP in the stems and seeds tends to decrease, while it increases in the skins. ajevonline.org This detailed spatial analysis is made possible through precise quantification using the internal standard.
Interactive Table: IBMP Concentrations in Bordeaux Red Wines (1995 & 1996 Vintages)
| Grape Variety | 1995 Vintage (ng/L) | 1996 Vintage (ng/L) |
|---|---|---|
| Cabernet Sauvignon | 13 | 12 |
Investigation of Environmental and Agronomic Influences on Methoxypyrazine Levels in Grapevines
Viticultural practices and environmental conditions significantly impact the accumulation of methoxypyrazines in grapes. winebusinessanalytics.comcornell.edunih.gov Quantitative studies using this compound help elucidate these complex relationships.
Several factors have been identified as influential:
Vine Vigor and Water Status: Increased vine vigor and excessive water availability are positively correlated with higher IBMP concentrations at harvest. winebusinessanalytics.comcornell.edu This is often linked to increased vegetative growth and subsequent cluster shading. winebusinessanalytics.comnih.gov
Cluster Light Exposure: Greater exposure of grape clusters to sunlight is generally associated with lower IBMP levels. winebusinessanalytics.com However, the exact mechanism, whether through increased degradation or decreased accumulation, is still under investigation. Some evidence suggests that cluster shading primarily increases the accumulation of IBMP before veraison. winebusinessanalytics.com
Temperature: Cooler growing seasons and lower growing degree-days (GDD) are often correlated with higher IBMP concentrations in the resulting wines. winebusinessanalytics.comnih.gov However, temperature effects can be confounded with other factors like sunlight and water availability. winebusinessanalytics.com One study noted that higher temperatures from anthesis to 50 days after anthesis led to an increase in IBMP concentrations in berries. cornell.edu
Training Systems and Canopy Management: Practices like leaf removal and specific training systems that increase light and temperature exposure in the fruit zone can lead to lower methoxypyrazine content. nih.gov
A study on Cabernet Franc grapes in New York State modeled the impact of over 120 viticultural and environmental variables on IBMP levels. ajevonline.org The research found that variables associated with vine vigor were significant predictors of IBMP accumulation. ajevonline.org While cluster light exposure was important within individual sites, it did not explain differences across multiple sites. ajevonline.org
Studies on Aroma Compound Evolution During Grape Maturation and Wine Fermentation
The concentration of IBMP and other aroma compounds evolves throughout grape development and the winemaking process. cornell.edunih.gov The use of this compound allows for precise tracking of these changes.
Research indicates that IBMP synthesis in grape berries occurs primarily between fruit set and a few weeks before veraison. ucdavis.edu Its concentration generally decreases during ripening. cornell.edu A study monitoring IBMP levels in Cabernet Franc found a significant decrease from 50 days after anthesis to harvest. ajevonline.org
During winemaking, IBMP is readily extracted from the grape solids. ajevonline.org In red wine production, the concentration of IBMP can be influenced by the duration of maceration. researchgate.net For white wines, settling the must can reduce the IBMP concentration by about half. ajevonline.org Interestingly, studies have shown that the IBMP concentration in bottled wine remains stable over several years of aging. ucdavis.edu
Plant Metabolomics and Biosynthesis Pathway Elucidation
Beyond its role in viticulture, this compound is a valuable tool in fundamental plant science, particularly in the study of metabolic pathways.
Tracer Studies for Unraveling Biosynthetic Pathways of Methoxypyrazines
The biosynthesis of methoxypyrazines in plants is a complex process that is not yet fully understood. nih.gov Theoretical pathways suggest that the process begins with the addition of an α-dicarbonyl to a branched-chain amino acid, such as leucine (B10760876) for IBMP, to form a 2-hydroxy-3-alkylpyrazine. nih.gov This precursor is then methylated to produce the volatile methoxypyrazine. nih.govresearchgate.net
Tracer studies, which may involve isotopically labeled precursors, are essential for confirming these proposed pathways. While direct use of this compound as a tracer is not the primary application, its role as a quantification standard is crucial for measuring the products of such experiments accurately. Grafting experiments, for example, have been used to investigate the site of IBMP biosynthesis. One study grafted clusters of Cabernet Sauvignon and Muscat blanc onto each other and found that IBMP was only detected in the Cabernet Sauvignon berries, regardless of the graft configuration, suggesting that IBMP or its precursors originate within the berry itself and are dependent on the grape genotype. researchgate.net
Genetic Analysis and Enzymatic Characterization of O-Methyltransferases Involved in Biosynthesis (e.g., VvOMT3)
A key step in the biosynthesis of IBMP is the final methylation of 2-hydroxy-3-isobutylpyrazine. nih.govnih.gov Genetic and biochemical studies have focused on identifying and characterizing the enzymes responsible for this reaction.
Researchers have identified several O-methyltransferase (OMT) genes in grapevine (Vitis vinifera). nih.govresearchgate.net Through quantitative trait loci (QTL) analysis and functional characterization, a specific gene, VvOMT3, has been identified as playing a major role in IBMP biosynthesis. nih.govnih.gov The VvOMT3 protein has been shown to be highly specific and efficient in methylating 2-hydroxy-3-isobutylpyrazine. nih.govnih.gov Its expression levels are also correlated with the IBMP production capacity of different grapevine varieties. nih.govnih.gov
The precise quantification of IBMP, facilitated by the use of this compound, is fundamental to these genetic and enzymatic studies. It allows researchers to correlate gene expression levels and enzyme activity with the final concentration of the aroma compound, thereby confirming the function of genes like VvOMT3 in the biosynthetic pathway.
In Vivo Feeding Experiments with Labeled Precursors and Subsequent Analysis
To unravel the biosynthetic pathways of methoxypyrazines in plants like grapevine, researchers conduct in vivo feeding experiments. In these studies, non-labeled potential precursors are introduced to the plant, and the subsequent formation of the target compound, such as IBMP, is monitored.
A pivotal study delved into the genetic basis of IBMP biosynthesis in Vitis vinifera. nih.gov Researchers used a quantitative trait loci (QTL) approach to identify genes responsible for the production of this potent aroma compound. nih.gov This involved analyzing the progeny of a cross between a high-IBMP producer (Cabernet Sauvignon) and a low-IBMP producer. While this research focused on the genetic aspects, the accurate quantification of IBMP, often achieved with the aid of its deuterated standard, was fundamental to correlating genetic markers with the compound's concentration.
In a related investigation, scientists explored the specific step of methoxylation in the biosynthesis of IBMP. nih.gov It was proposed that the final step involves the conversion of a nonvolatile precursor, 2-hydroxy-3-isobutylpyrazine, to the highly volatile IBMP. nih.gov The functional characterization of O-methyltransferase enzymes, which catalyze this reaction, relies on precise measurement of the resulting IBMP, a task where this compound is an essential tool for ensuring analytical accuracy. nih.gov
Advanced Research in Food Science and Flavor Chemistry
The concentration of IBMP significantly impacts the sensory profile of various food products. Its characteristic "green" or "bell pepper" aroma is desirable at low levels in some wines and vegetables but can be considered a defect at higher concentrations. thegoodscentscompany.commdpi.com
Precise Quantification in Diverse Food Matrices (e.g., Vegetables)
This compound is instrumental in the accurate quantification of its non-labeled analog in a wide array of food matrices. This is particularly challenging due to the complexity of these samples and the extremely low concentrations at which IBMP is present. mdpi.com
A study focusing on the determination of methoxypyrazines in vegetables like bell peppers, peas, and cucumbers utilized a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.net The use of a deuterated internal standard, such as this compound, is crucial in such methods to compensate for matrix effects and variations in extraction efficiency, thereby ensuring reliable quantification. researchgate.net For the first time, this research detected and quantified 3-isobutyl-2-methoxypyrazine (IBMP) in carrots and cucumbers. researchgate.net
In the context of wine, a robust method was developed for the quantitative analysis of IBMP in both grapes and wine using a stable isotope dilution assay with this compound as the internal standard. nih.govopenagrar.de This allowed for the precise measurement of IBMP levels in different grape varieties and at various stages of maturation. nih.gov
Table 1: IBMP Concentrations in Bordeaux Grape Varieties and Wines (1995 & 1996 Vintages)
| Grape Variety | Vintage | Mean IBMP Concentration in Wine (ng/L) |
|---|---|---|
| Cabernet Sauvignon | 1995 | 13 |
| Cabernet Sauvignon | 1996 | 12 |
| Merlot | 1995 | 4 |
| Merlot | 1996 | 8 |
Data sourced from a study on the quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux. nih.gov
Correlation Studies between Quantified Levels and Sensory Perception Attributes
Understanding the relationship between the concentration of IBMP and its perceived aroma is a key area of research in sensory science. These studies rely on accurate quantitative data to establish meaningful correlations with sensory panel evaluations.
Research has demonstrated a direct link between the concentration of IBMP in grapes and the intensity of the "green pepper" aroma in the resulting wines. researchgate.net By accurately measuring IBMP levels, researchers can predict and manage the sensory profile of the final product. Blending techniques are also explored to modify the sensory expression of IBMP. mdpi.com Studies have shown that blending wines with high IBMP content with those containing specific volatile compounds can suppress the perception of "green pepper" and enhance fruity notes. mdpi.com
For instance, a study investigating the impact of blending on the sensory perception of IBMP found that the intensity of the 'green pepper' aroma was reduced in blended wines. mdpi.com This research highlighted the role of other volatile compounds, such as acetates, in modulating the perception of IBMP. mdpi.com
Environmental and Ecological Chemical Research
The applications of this compound extend beyond the realm of food and flavor, playing a role in environmental monitoring and understanding insect chemical communication.
Analysis in Water Samples for Off-Flavor Contamination Research
Methoxypyrazines, including IBMP, are considered emerging taste and odor compounds in water systems. nih.gov Their presence, even at nanogram-per-liter levels, can lead to undesirable off-flavors.
The development of sensitive analytical methods for the detection and quantification of these compounds in water is crucial for water quality management. nih.gov A comparative study evaluated the degradation of IBMP and other off-flavor compounds using advanced oxidation processes like UV/chlorine and UV/hydrogen peroxide. nih.gov The accurate tracking of the degradation kinetics of IBMP in such studies is facilitated by the use of its deuterated internal standard.
Application in Semiochemical Research for Insect Chemical Ecology
In the field of chemical ecology, pyrazines are recognized as important semiochemicals—chemicals that mediate interactions between organisms. mdpi.com IBMP has been identified as a component of the chemical defense system of some insects and can also act as a pheromone. mdpi.com
Research on the leaf beetle Labidostomis lusitanica provided the first evidence of 2-isobutyl-3-methoxypyrazine as a male-specific compound that may function as an aggregation cue. mdpi.com In such studies, precise quantification of the compound released by the insects is essential to understand its behavioral effects. Dual-choice olfactometer tests revealed that both males and females of the species were attracted to the compound. mdpi.com The use of a deuterated standard in the analytical process ensures the accuracy of these measurements, which are critical for interpreting the ecological role of the semiochemical.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-isobutyl-3-methoxypyrazine (IBMP) |
| 2-hydroxy-3-isobutylpyrazine |
| 3-isopropyl-2-methoxypyrazine (IPMP) |
| 3-sec-butyl-2-methoxypyrazine (SBMP) |
| 1-hexanol |
| isoamyl acetate |
| ethyl hexanoate |
| ethyl octanoate |
| 2-methylisoborneol (2-MIB) |
| geosmin (GSM) |
| 2,4,6-trichloroanisole (TCA) |
| 2-acetylthiazole |
Challenges and Future Perspectives in 2 Isobutyl 3 Methoxy D3 Pyrazine Research
Continuous Methodological Refinements for Enhanced Sensitivity and High-Throughput Analysis
A significant challenge in the analysis of pyrazines, which are often present at trace levels, is the need for highly sensitive and efficient analytical methods. While gas chromatography-mass spectrometry (GC-MS) has been a standard technique, recent advancements are focusing on improving both the speed and the detection limits of these analyses. nih.govmdpi.com
Future refinements are expected to focus on:
Advanced Chromatographic Techniques: The use of ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is becoming more common for the analysis of pyrazines in liquid samples, offering a suitable alternative to traditional GC methods. nih.govmdpi.com
High-Throughput Screening: The development of high-throughput experimentation (HTE) workflows, which utilize laboratory automation, can accelerate reaction discovery and optimization for chemical transformations. acs.org This can be applied to the analysis of pyrazines to screen large numbers of samples more efficiently.
Improved Sample Preparation: Innovations in sample extraction and pre-concentration techniques are crucial for enhancing sensitivity. Methods like solid-phase microextraction (SPME) coupled with GC-MS have been developed for the rapid and automated quantification of pyrazines.
Matrix Effect Mitigation: Complex sample matrices can interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.com Deuterated internal standards like 2-isobutyl-3-methoxy-d3-pyrazine are vital for correcting these effects and ensuring accurate measurements. clearsynth.com However, in some cases, a slight difference in retention time between the analyte and the deuterated standard, due to the deuterium (B1214612) isotope effect, can lead to differential ion suppression, impacting the accuracy of the method. researchgate.netwaters.com
Table 1: Comparison of Analytical Techniques for Pyrazine (B50134) Analysis
| Technique | Advantages | Disadvantages |
| GC-MS | High sensitivity and selectivity, well-established methods. | Can be time-consuming, may require derivatization for some compounds. |
| UPLC-MS/MS | Suitable for liquid samples, faster analysis times. nih.govmdpi.com | Optimization of MS parameters is crucial for sensitivity. nih.gov |
| SPME-GC-MS | Rapid, automated, and solvent-free sample preparation. | Fiber selection and optimization are critical for accuracy. |
Integration of Stable Isotope Approaches with Multi-Omics Platforms in Biological Investigations
The integration of stable isotope labeling with multi-omics platforms, such as metabolomics and proteomics, offers a powerful approach to understanding complex biological systems. nih.gov This integration allows researchers to trace the metabolic fate of compounds and understand how they influence cellular processes on a broader scale.
Future directions in this area include:
Metabolic Flux Analysis: Using stable isotope-labeled compounds like this compound in conjunction with metabolomics can help to elucidate metabolic pathways and quantify the flux of metabolites through these pathways. nih.govnih.gov
Enhanced Metabolite Identification: Stable isotope labeling assists in the identification of unknown metabolites in complex biological samples by providing characteristic isotopic patterns that can be detected by high-resolution mass spectrometry. nih.govfrontiersin.org
Proteomics and Metabolomics Integration: Combining stable isotope labeling in amino acids for cell culture (SILAC) in proteomics with isotope-labeled metabolites provides a more comprehensive view of cellular regulation, linking changes in protein expression to metabolic shifts. nih.gov
Investigating In Vivo Systems: Applying these integrated approaches to living organisms, from microbes to plants and animals, will provide more realistic insights into metabolic networks under various physiological and pathological conditions. nih.gov
Expansion of Research Applications into Novel Biological Systems and Environmental Matrices
The use of this compound as an internal standard is well-established in food and wine analysis. However, its application is expanding into new and diverse research areas.
Potential future applications include:
Environmental Monitoring: Deuterated internal standards are increasingly used to quantify pollutants in environmental samples such as water, soil, and air. clearsynth.comasme.orgnih.gov This includes the analysis of volatile organic compounds (VOCs) and contaminants from various sources. asme.orgmdpi.com
Microbial Ecology: Investigating the production of pyrazines by microorganisms in different environments. For example, some strains of Bacillus subtilis found in fermented soybeans are known to produce a variety of pyrazines. mdpi.com
Plant Biology: Studying the biosynthesis and role of pyrazines in plants. These compounds can act as signaling molecules in plant-insect interactions and are influenced by environmental factors.
Neuroscience: Exploring the role of pyrazines as semiochemicals that can influence insect behavior, which could have implications for pest management strategies.
Table 2: Potential Applications of this compound in New Research Areas
| Research Area | Specific Application |
| Environmental Science | Quantification of trace organic pollutants in water and soil. asme.org |
| Microbiology | Studying pyrazine production by bacteria in fermented foods. mdpi.com |
| Agriculture | Investigating the impact of viticultural practices on pyrazine levels in grapes. |
| Entomology | Analyzing the role of pyrazines in insect communication and aggregation. |
Development of New Deuterated Analogs for Related Compounds in Complex Research Scenarios
The success of deuterated internal standards has spurred interest in the development of new deuterated analogs for a wide range of compounds. The strategic replacement of hydrogen with deuterium can significantly improve the pharmacokinetic and toxicological profiles of molecules. nih.govnih.gov
Challenges and future perspectives in this domain involve:
Synthesis of Novel Analogs: There is a growing demand for the development of efficient and site-selective methods for the deuteration of organic molecules. musechem.comrsc.org
Improved Drug Development: Deuteration is being explored as a strategy to create new chemical entities with enhanced therapeutic properties, such as improved metabolic stability and reduced toxicity. nih.govnih.gov The first FDA-approved deuterated drug, deutetrabenazine, has paved the way for further research in this area. nih.gov
Flavor and Fragrance Research: Developing deuterated analogs of other important flavor and fragrance compounds will enable more accurate quantification and a better understanding of their formation and perception in complex food systems.
Addressing Synthetic Challenges: The synthesis of deuterated compounds can be challenging, requiring specialized techniques to achieve high levels of deuterium incorporation at specific molecular positions. musechem.com
Q & A
Q. What safety protocols are essential for handling 2-Isobutyl-3-methoxy-d3-pyrazine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (tested to EN 374 standards), eye/face protection, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods or local exhaust ventilation to avoid inhalation of vapors or aerosols .
- Storage: Store in sealed containers in cool, dry, well-ventilated areas away from heat sources or oxidizers .
- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. How can researchers verify the purity and structural identity of this compound?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and mass spectra with reference standards (e.g., CAS 24683-00-9) .
- Infrared (IR) Spectroscopy: Match key absorption bands (e.g., C-O stretching at ~1250 cm⁻¹, pyrazine ring vibrations) to published spectra .
- Nuclear Magnetic Resonance (NMR): Analyze deuterium labeling (d3) in the methoxy group via ²H-NMR to confirm isotopic purity .
Advanced Research Questions
Q. How can isothermal titration calorimetry (ITC) and NMR relaxation studies elucidate the binding thermodynamics of this compound to proteins like MUP-I?
Methodological Answer:
- ITC Experiments: Measure enthalpy changes (ΔH) and binding constants (Kd) to assess ligand-protein interactions. For MUP-I, binding is enthalpy-driven due to desolvation effects, with minimal entropy contribution .
- NMR Relaxation: Monitor ¹⁵N/²H backbone and side-chain dynamics to identify conformational changes. Increased rigidity in the binding pocket correlates with enhanced flexibility in adjacent residues, suggesting a "conformational relay" mechanism .
- Data Interpretation: Cross-reference ITC-derived ΔG with NMR mobility data to resolve conflicting entropy/enthalpy contributions.
Q. What experimental strategies can resolve contradictions in reported degradation pathways of this compound during plant metabolism?
Methodological Answer:
- Isotopic Tracer Studies: Use deuterated analogs (e.g., IBHP-d3) to track metabolic intermediates via LC-MS/MS, ensuring detection limits ≤20 ng/L .
- Time-Series Sampling: Collect grape berries pre- and post-veraison to capture peak concentrations of intermediates like IBHP (208–477 pg/berry) and correlate with IBMP degradation kinetics .
- Cross-Validation: Compare results across cultivars (e.g., Cabernet Franc vs. Merlot) to account for species-specific metabolic variations .
Analytical and Synthetic Challenges
Q. How can researchers optimize synthetic routes for this compound to improve isotopic labeling efficiency?
Methodological Answer:
- Deuterium Incorporation: Use CD₃OD in methoxy group synthesis to achieve >99% isotopic enrichment, verified via ²H-NMR .
- Purification: Employ silica gel chromatography with ethyl acetate/hexane gradients to remove non-deuterated byproducts.
- Yield Optimization: Monitor reaction intermediates using thin-layer chromatography (TLC) and adjust catalyst (e.g., Pd/C) concentrations for selective deuteration .
Q. What analytical pitfalls arise when interpreting GC-MS data for this compound in complex matrices?
Methodological Answer:
- Matrix Interference: Use solid-phase extraction (SPE) with mixed-mode cation exchange cartridges to isolate the compound from plant or biological samples .
- Derivatization: Silylate hydroxylated metabolites (e.g., IBHP) to enhance volatility and MS sensitivity .
- Quantification: Validate with internal standards (e.g., deuterated IBHP) to correct for ion suppression/enhancement effects .
Biological and Ecological Implications
Q. How does this compound interact with olfactory receptors, and what methodologies can quantify its odorant properties?
Methodological Answer:
- Receptor Binding Assays: Use HEK293 cells expressing human olfactory receptors (ORs) to measure cAMP responses or calcium flux via fluorescent dyes .
- Sensory Threshold Testing: Conduct olfactometry trials with trained panels to determine detection thresholds (e.g., ng/L range) in aqueous solutions .
- Structure-Activity Relationships (SAR): Compare with analogs (e.g., 2-Isopropyl-3-methoxypyrazine) to identify critical substituents for receptor affinity .
Q. What ecotoxicological assessments are needed to evaluate the environmental persistence of this compound?
Methodological Answer:
- Biodegradation Studies: Incubate in soil/water microcosms and quantify residual compound via GC-MS to estimate half-life .
- Bioaccumulation Potential: Measure logP (estimated ~2.5) to predict lipid solubility and assess risks using OECD 305 guidelines .
- Toxicity Screening: Perform Daphnia magna or algal growth inhibition tests, noting acute toxicity (e.g., LC₅₀) per OSHA HCS classifications .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported thermodynamic parameters for ligand-protein binding?
Methodological Answer:
- Control Experiments: Replicate ITC under identical buffer conditions (pH, ionic strength) to isolate solvent effects .
- Structural Validation: Solve X-ray co-crystal structures (resolution ≤2.0 Å) to confirm binding modes and resolve entropy/enthalpy mismatches .
- Collaborative Reproducibility: Share raw ITC/NMR data via repositories (e.g., PDB, Zenodo) for cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
